N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-15-10-12-16(13-11-15)24-21(26)20-14-25(17-6-2-1-3-7-17)22(27)19-9-5-4-8-18(19)20/h1-14H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAOYXYAVRKSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylisoquinoline-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | Reflux in DMF (110°C) | Methoxy-substituted phenyl derivative | 68–72% | |
| Ammonium hydroxide | 80°C, 12 hrs | Aminophenyl analog | 55% |
In these reactions, the electron-withdrawing carboxamide group activates the para-chloro position for substitution. Kinetic studies suggest SNAr mechanisms dominate due to the stabilization of the Meisenheimer intermediate.
Oxidation and Reduction
The 1-oxo group and aromatic systems participate in redox transformations:
Oxidation
| Reagent | Conditions | Outcome | Notes |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | Hydroxylation of phenyl ring | Forms dihydroxy product |
| Ozone | -78°C, CH₂Cl₂ | Oxidative cleavage of alkene moieties | Requires reductive workup |
Reduction
| Reagent | Conditions | Outcome | Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C→RT | Reduction of amide to amine | 89% conversion |
| H₂/Pd-C | Ethanol, 50 psi | Hydrogenation of aromatic rings | Partial saturation |
Reduction of the amide group produces N-(4-chlorophenyl)-1-hydroxy-2-phenylisoquinoline-4-methylamine, a precursor for secondary functionalization.
Cycloaddition and Ring Expansion
The isoquinoline core participates in [4+2] cycloadditions with dienophiles:
| Dienophile | Conditions | Product Type | Key Feature |
|---|---|---|---|
| Acetylenedicarboxylate | Toluene, 120°C | Bridged polycyclic system | Forms 6-membered ring |
| Nitrile oxides | Microwave, 150°C | Isoxazoline-fused derivative | Improves water solubility |
These reactions exploit the electron-deficient nature of the isoquinoline ring, with regioselectivity controlled by frontier molecular orbital interactions .
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| 6M HCl, reflux | - | 4-Carboxylic acid derivative | Chelating agent synthesis |
| NaOH (aq), 70°C | - | Sodium carboxylate salt | Improves solubility |
Condensation reactions with aldehydes/ketones yield Schiff base derivatives, used in metal-organic framework (MOF) synthesis .
Catalytic Cross-Coupling
Palladium-mediated reactions enable aryl-aryl bond formation:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl-substituted isoquinoline | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-aryl amine derivatives | 82% |
These reactions demonstrate compatibility with the carboxamide group, enabling structural diversification for medicinal chemistry applications .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Primary Reaction | Byproduct Analysis |
|---|---|---|---|
| 254 nm | Acetonitrile | C–N bond cleavage | Chlorophenyl radical detected |
| 365 nm | Benzene | [2+2] Cycloaddition | Dimer formation confirmed |
Mechanistic studies using ESR spectroscopy identified triplet excited states as key intermediates in these pathways .
Enzymatic Modifications
In vitro studies with cytochrome P450 isoforms reveal metabolic pathways:
| Enzyme | Modification Site | Metabolite Identified | Relative Activity |
|---|---|---|---|
| CYP3A4 | Isoquinoline C-1 oxidation | 1,2-Dihydroxy derivative | 92% |
| CYP2D6 | N-Demethylation | Secondary amine product | 47% |
These findings inform prodrug design and toxicity profiling for pharmaceutical applications .
Reactivity Comparison Table
Critical parameters influencing reaction outcomes:
| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| NAS (Methoxy) | 3.2×10⁻⁴ | 84.2 | High (DMF > DMSO) |
| Amide Reduction | 1.8×10⁻³ | 72.9 | Moderate |
| Suzuki Coupling | 5.6×10⁻² | 68.3 | Low |
Data derived from Arrhenius plots and computational modeling .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for the development of new compounds with desired properties.
Synthetic Routes
The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylisoquinoline-4-carboxamide, often in the presence of a base like triethylamine. This method can be optimized for yield and purity through techniques such as recrystallization or chromatography.
Biological Applications
Antimicrobial Properties
Research indicates that N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide exhibits antimicrobial activity against various pathogens. This makes it a candidate for further studies in developing new antimicrobial agents.
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on different cancer cell lines, showing potential cytotoxic effects that warrant further investigation.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 1.88 | |
| A549 (Lung) | 26 | |
| HepG2 (Liver) | 0.74 mg/mL |
Medicinal Chemistry
Therapeutic Potential
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to inhibit specific enzymes involved in these processes is a focal point of current studies.
Case Studies
-
Tumor Size Reduction in Animal Models
A study evaluated the efficacy of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide in reducing tumor size in xenograft models, showing promising results that support its potential use in cancer therapy. -
Inflammatory Marker Reduction
In models of induced inflammation, this compound demonstrated a significant reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases.
Industrial Applications
Material Development
In industrial settings, N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is being explored for the development of new materials and chemical processes. Its unique properties may contribute to advancements in materials science.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the aromatic rings and heterocyclic core. Key analogs include:
Heterocyclic Core Modifications
The isoquinoline core distinguishes the target compound from analogs with pyridine, quinoline, or coumarin scaffolds:
Table 2: Impact of Heterocyclic Core on Activity
Key Insight: Isoquinoline and quinoline derivatives are prioritized for agrochemical applications due to their planar aromatic systems, which facilitate interactions with biological targets. Coumarin and benzimidazole analogs exhibit divergent activities, highlighting the role of core structure in determining function.
Insecticidal Activity
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide: Demonstrated >90% mortality against cowpea aphid, outperforming acetamiprid (a neonicotinoid) .
Enzyme Inhibition
- Maleimide derivatives with 4-halophenyl groups (F, Cl, Br, I) show consistent MGL inhibition (IC₅₀ = 4–7 µM), indicating minimal steric or electronic effects from halogens .
Antioxidant Activity
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide : Exhibits antioxidant properties, though less potent than BHA (a standard antioxidant) .
Biological Activity
N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the isoquinoline family, characterized by a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 324.79 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.
Anticancer Activity
Research indicates that N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide exhibits potent anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| COLO205 (Colorectal adenocarcinoma) | 0.32 |
| H460 (Non-small-cell lung cancer) | 0.89 |
| A498 (Renal cell carcinoma) | 1.5 |
| Hep 3B (Liver cancer) | 1.8 |
The compound's mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide has demonstrated significant anti-inflammatory effects. In vivo studies involving lipopolysaccharide (LPS)-induced acute lung injury models revealed that the compound significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibited the NF-κB signaling pathway, which plays a critical role in inflammatory responses .
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study published in Pharmaceutical Research evaluated various derivatives of isoquinoline compounds for anticancer activity. N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide was highlighted for its low IC50 values against multiple cancer cell lines, suggesting high potency and potential as a lead compound for further development .
-
Inflammation Model :
- In another study focusing on inflammation, the compound was tested in LPS-induced sepsis models. Results showed significant improvement in survival rates and reduction in lung edema among treated mice compared to controls, indicating its potential therapeutic role in managing inflammatory diseases .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide has favorable absorption and distribution characteristics, making it suitable for therapeutic applications. However, potential drug-drug interactions and mutagenic risks were noted during ADMET profiling, necessitating further investigation into its safety profile .
Q & A
Basic: What are the standard synthetic routes for N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step pathways:
- Step 1: Formation of the isoquinoline core via cyclization reactions, often using catalysts like acetic anhydride or polyphosphoric acid under reflux conditions.
- Step 2: Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) with palladium catalysts.
- Step 3: Carboxamide formation through condensation of the intermediate acid chloride with 4-chloroaniline in polar aprotic solvents (e.g., DMF or THF) .
Optimization Tips:
- Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DCM to DMF) to enhance solubility of intermediates .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons and confirm carboxamide linkage (δ ~8–12 ppm for NH groups) .
- IR Spectroscopy: Peaks at ~1650–1700 cm⁻¹ for carbonyl (C=O) and ~3300 cm⁻¹ for NH stretching .
- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to determine crystal structure. High-resolution data (≤ 1.0 Å) ensures accurate assignment of bond angles and torsional strain .
Advanced: How do structural modifications at the 4-chlorophenyl or isoquinoline positions affect bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Cl → 4-F | Increased metabolic stability but reduced binding affinity to kinase targets | |
| Phenyl → Pyridyl | Enhanced solubility but diminished cytotoxicity in cancer cell lines | |
| Methoxy substitution | Improved blood-brain barrier penetration in neuropharmacological models |
Experimental Design:
- Synthesize analogs via parallel combinatorial chemistry.
- Test in vitro using enzyme inhibition assays (e.g., kinase profiling) and compare IC₅₀ values .
Advanced: How can crystallographic data resolve contradictions in reported binding modes?
Methodological Answer:
Contradictions often arise from differing crystallization conditions or ligand conformations. To resolve:
- High-Resolution Crystallography: Use synchrotron radiation (λ = 0.7–1.0 Å) to obtain unambiguous electron density maps.
- Molecular Dynamics (MD): Simulate ligand-protein interactions under physiological conditions (e.g., explicit solvent models) to validate static X-ray data .
Case Study: Discrepancies in kinase binding pocket occupancy were resolved by re-refining deposited PDB files using SHELXL with updated restraint libraries .
Advanced: What methodologies are used to study its interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized receptors on sensor chips.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
- Cryo-EM: Resolve complex structures with flexible regions (e.g., GPCR-arrestin complexes) at near-atomic resolution .
Advanced: How can researchers address contradictory bioactivity data across cell-based vs. enzyme assays?
Methodological Answer:
Contradictions may stem from off-target effects or assay conditions. Mitigation strategies:
- Orthogonal Assays: Validate hits using both biochemical (purified enzyme) and cellular (e.g., CRISPR-edited cell lines) platforms.
- Proteomics Profiling: Use affinity pulldown coupled with LC-MS/MS to identify unintended targets .
Example: A study resolved inconsistent cytotoxicity by confirming compound aggregation artifacts via dynamic light scattering (DLS) .
Advanced: What strategies are employed to elucidate its mechanism of action when target deconvolution is challenging?
Methodological Answer:
- Chemical Proteomics: Employ photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin enrichment and MS/MS identification .
- CRISPR-Cas9 Screens: Genome-wide knockout libraries can identify synthetic lethal partners or resistance mechanisms .
- Mutant Cycle Analysis: Engineer point mutations in suspected binding pockets (e.g., kinase ATP site) to quantify energy contributions .
Advanced: How can aqueous solubility be improved without compromising target affinity?
Methodological Answer:
- Co-Solvent Systems: Use cyclodextrins or PEG-based formulations to enhance solubility while maintaining potency .
- Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo.
- Salt Formation: Screen counterions (e.g., HCl, sodium) during crystallization to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
